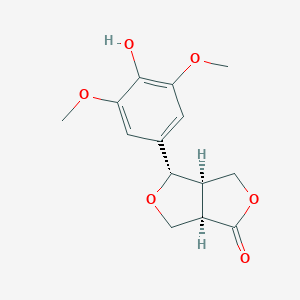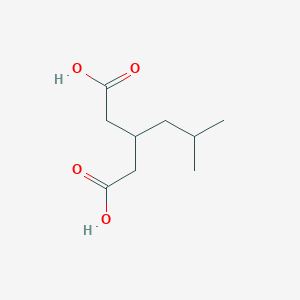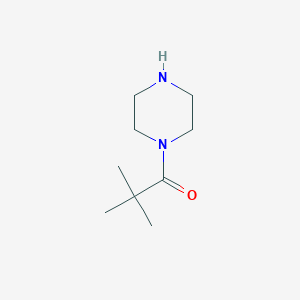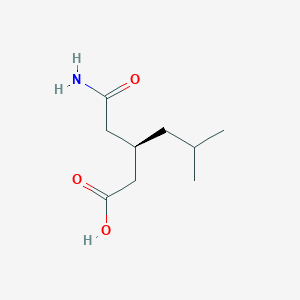
2-Fluorophenol
Overview
Description
2-Fluorophenol (2-FP) is an organic compound with the molecular formula C6H5FO. It is a colorless solid that is soluble in water and alcohols. 2-FP is a common reagent in organic synthesis and has a wide range of applications in the pharmaceutical, agricultural and food industries. 2-FP is a fluorinated phenol, which is a type of phenol with a fluorine atom attached to the benzene ring. It is a derivative of phenol, which is a naturally occurring compound found in many plants and fungi.
Scientific Research Applications
Biodegradation and Environmental Remediation
Biodegradation by Rhodococcus Strain : A study identified a Rhodococcus strain capable of utilizing 2-FP as a sole carbon and energy source. This strain could degrade various organofluorine compounds, suggesting its potential in bioremediation of environments contaminated with these compounds (Duque et al., 2012).
Rotating Biological Contactor for Degradation : A rotating biological contactor (RBC) was investigated for its ability to handle shock loadings of 2-FP. This study showed that bioaugmentation with a 2-FP degrading strain could lead to complete biodegradation of 2-FP, indicating its effectiveness in treating wastewater containing 2-FP (Duque et al., 2011).
Aerobic Granular Sludge Technology : Research focusing on aerobic granular sludge technology demonstrated changes in microbial community diversity in response to 2-FP shock loadings. This highlights the role of microbial communities in the degradation of 2-FP in wastewater treatment processes (Duque et al., 2014).
Chemical and Physical Properties
Molecular Structure Analysis : The molecular structure of 2-FP has been studied using gas-phase electron diffraction, revealing insights into possible weak intramolecular hydrogen bonds, which are significant for understanding the chemical behavior of 2-FP (Vajda & Hargittai, 1993).
Vibrational Spectroscopic Study : Vibrational properties of 2-FP were investigated using FT-IR and FT-Raman spectroscopy, providing detailed information on the compound's conformers and aiding in the understanding of its chemical properties (Kovács et al., 2007).
Rotational Spectra and Conformer Geometries : The study of rotational spectra and conformer geometries of 2-FP using Fourier transform microwave spectroscopy offered insights into the molecular structure and behavior of this compound (Bell et al., 2017).
Biomedical and Biochemical Applications
Glycosylation by Plant Cell Cultures : Research on the glycosylation of fluorophenols, including 2-FP, using plant cell cultures of Nicotiana tabacum, has been conducted to explore their potential to metabolize these compounds. This can have implications in understanding how plants interact with and detoxify environmental pollutants (Shimoda et al., 2009).
Enzymatic Oxidation Studies : The enzymatic oxidation of 2-FP by tyrosinase was studied, revealing that 2-FP acts as a competitive inhibitor in the enzymatic oxidation of l-dopa. Such studies are crucial for understanding biochemical pathways involving fluorophenols (Battaini et al., 2002).
Miscellaneous Applications
- In Chemical Synthesis : 2-FP has been used as an activator for molybdenum hexacarbonyl in alkyne metathesis reactions, demonstrating its utility in specialized chemical synthesis processes (Sashuk et al., 2004).
Safety and Hazards
2-Fluorophenol is flammable and corrosive . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .
Relevant Papers
- “STRUCTURAL ANALYSIS OF this compound AND 3-FLUOROPHENOL USING FTMW SPECTROSCOPY” by A. Bell et al .
- “Bacterial community dynamics in a rotating biological contactor treating this compound-containing wastewater” by Anouk F Duque, Vânia S Bessa, Paula M L Castro .
- "this compound degradation by aerobic granular sludge in a …" .
Mechanism of Action
Target of Action
2-Fluorophenol is an organofluorine compound that interacts with various enzymes in microorganisms .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes, leading to various biochemical reactions. The strength of the carbon-fluorine bond in this compound imparts stability to the compound, making it resistant to degradation . Some biotransformation can occur due to fluorine’s similar size to hydrogen and hydroxyl .
Biochemical Pathways
It’s known that the compound can undergo microbial biotransformation, leading to the generation of various products . For instance, the degradation of this compound has been suggested to proceed via 3-fluorocatechol .
Pharmacokinetics
Its physicochemical properties, such as its boiling point of 171-172 °c and density of 1.256 g/mL at 25 °C , may influence its bioavailability.
Result of Action
It’s known that the microbial transformation of organofluorines can lead to the generation of toxic compounds that are of environmental concern .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can affect the oligomerization of phenolic compounds . Moreover, the compound’s stability and action may be influenced by temperature, as suggested by its specific boiling point .
Biochemical Analysis
Biochemical Properties
2-Fluorophenol interacts with various enzymes and proteins. It is a competitive inhibitor in the oxidation of 3,4-dihydroxyphenylalanine (L-DOPA), a catecholamine precursor used as a therapeutic agent for patients with Parkinson’s disease . The nature of these interactions is likely due to the fluorine atom’s high electronegativity, which can alter bioavailability and metabolic stability .
Cellular Effects
The effects of this compound on cells have been observed in various studies. For instance, a Rhodococcus strain was found to degrade this compound, using it as a sole carbon and energy source . This suggests that this compound can influence cell function by serving as an energy source for certain bacteria. Additionally, the algae Chlorella pyrenoidosa has shown tolerance to this compound exposure, with the compound influencing the growth of algal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 3-fluorocatechol, which is considered the first step of this compound metabolism . This conversion suggests an unusual pathway for fluoroaromatic metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, a rotating biological contactor (RBC) was able to degrade this compound over a period of 496 days . This indicates that this compound has a certain level of stability and does not degrade rapidly.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound has toxic effects. For instance, the lethal dose (LD50) in mice is 537 mg/kg . This suggests that high doses of this compound could have adverse effects in animal models.
Metabolic Pathways
The metabolic pathway of this compound involves its conversion to 3-fluorocatechol . This conversion is likely facilitated by certain enzymes, although specific enzymes or cofactors have not been identified in the literature.
properties
IUPAC Name |
2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFGHLXUCOHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO | |
| Record name | 2-FLUOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20416 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047745 | |
| Record name | 2-Fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-fluorophenol appears as liquid or crystalline solid melting at 14-16 °C. Corrosive. Density 1.246 g / cm3., Liquid or solid; mp = 14-16 deg C; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | 2-FLUOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20416 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Fluorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8523 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
304 to 306 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-FLUOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20416 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1.19 [mmHg] | |
| Record name | 2-Fluorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8523 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
367-12-4 | |
| Record name | 2-FLUOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20416 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUOROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9OW1NLY9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
61 °F (NTP, 1992) | |
| Record name | 2-FLUOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20416 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-fluorophenol?
A1: The molecular formula of this compound is C6H5FO, and its molecular weight is 112.10 g/mol. []
Q2: Is there an intramolecular hydrogen bond present in this compound?
A2: The presence of an intramolecular hydrogen bond in this compound is a subject of debate. While some studies suggest a weak F···H-O interaction in the cis conformer [, , , ], others argue it is very weak or nonexistent, particularly compared to other 2-halophenols. [, ] Spectroscopic studies using coherent anti-Stokes Raman spectroscopy (CARS) have shown a lower OH stretching frequency in the cis conformer compared to the trans conformer, attributed to intramolecular hydrogen bonding. []
Q3: How does the fluorine atom in this compound influence its reactivity?
A3: The fluorine atom, being highly electronegative, exerts both electronic and steric effects on the reactivity of this compound. It acts as an electron-withdrawing group, influencing the binding affinity to enzymes like tyrosinase. [] Its presence also impacts the strength of the intramolecular hydrogen bond and affects the vibrational modes observed in spectroscopic studies. []
Q4: How is this compound employed in alkyne metathesis reactions?
A4: this compound acts as a potent activator for molybdenum hexacarbonyl, generating a highly active catalyst for alkyne metathesis. [, ] This catalyst system exhibits high activity in both cross- and ring-closing metathesis reactions, even for functionalized diynes. [] This catalytic system allows for alkyne metathesis at relatively low temperatures (80°C). []
Q5: Can this compound be used in one-pot metathesis reactions involving different catalysts?
A5: Yes, this compound, as a component of the molybdenum alkyne metathesis catalyst, has demonstrated compatibility with Grubbs' catalysts (both first and second generation). [] This compatibility allows for one-pot sequential reactions involving alkyne, enyne, and alkene metathesis, expanding the synthetic possibilities using these catalysts.
Q6: How is this compound biodegraded under sulfate-reducing conditions?
A6: Research suggests that under sulfate-reducing conditions, this compound undergoes reductive dechlorination as the initial degradation step. [, ] This process involves the removal of a chlorine atom, not fluorine, from chlorofluorophenols, producing this compound as an end product that is not further degraded. [, ]
Q7: Can this compound be biotransformed by plant cells?
A7: Yes, plant cell cultures from species like Eucalyptus perriniana [] and Nicotiana tabacum [] have demonstrated the ability to glycosylate this compound. This process involves the attachment of a sugar molecule (glucose) to this compound, forming 2-fluorophenyl β-D-glucoside. [, ] Interestingly, E. perriniana cells show a preference for glycosylating this compound over other fluorophenol isomers. []
Q8: What is the role of fluoropyrogallols in the biotransformation of this compound?
A8: Studies using Rhodococcus opacus 1cp have identified fluoropyrogallols, specifically 1,2,3-trihydroxy-4-fluorobenzene, as intermediates in the biotransformation pathway of this compound. [] This suggests a more complex metabolic route involving hydroxylation steps leading to the formation of these trihydroxylated intermediates.
Q9: What computational methods are used to study this compound?
A9: Computational studies utilize methods like density functional theory (DFT) to determine the gas-phase enthalpy of formation of this compound. [] Natural Bond Orbital (NBO) analysis has been used to investigate the nature of intramolecular interactions, including the F···H-O hydrogen bond, and their influence on NMR coupling constants. []
Q10: How does the position of the fluorine atom affect the biological activity of fluorophenols?
A10: The position of the fluorine atom significantly impacts the biological activity of fluorophenols. For instance, this compound acts as a competitive inhibitor of tyrosinase, while 3- and 4-fluorophenol are substrates for the enzyme, leading to polymerization reactions. [] Similarly, in insect attraction studies, this compound and 4-fluorophenol were found to be attractive to male Costelytra zealandica beetles, while 3-fluorophenol acted as an inhibitor. [] These observations highlight the importance of positional isomerism in determining the biological activity of fluorophenols.
Q11: What synthetic routes are used to produce this compound?
A11: this compound can be used as a starting material in the synthesis of other compounds. For instance, it can be reacted with an epoxide under acidic conditions to produce primary alcohols, which can be further cyclized to form spiro(1,4-benzodioxin-2,4′-piperidines) and spiro(1,4-benzodioxin-2-3′-pyrrolidines). []
Q12: What analytical techniques are used to characterize and quantify this compound?
A12: Several analytical techniques have been employed to characterize and quantify this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is used to analyze reaction mixtures and identify products in synthetic studies. [] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 19F NMR, provides valuable information about the structure, conformation, and intramolecular interactions in this compound. [, , , , , , ] High-performance liquid chromatography (HPLC) is used to isolate and purify fluorinated compounds, including this compound derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

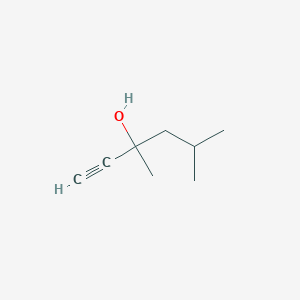


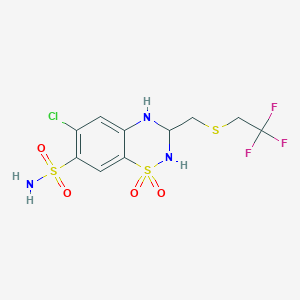
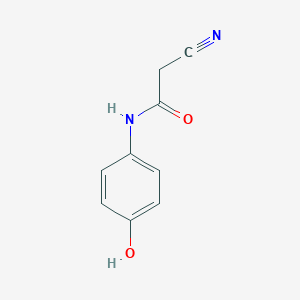
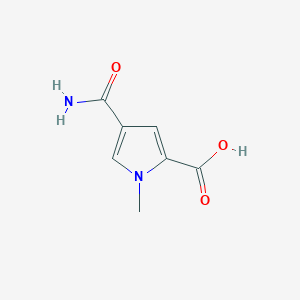
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
